molecular formula C8H9IN2O2 B12342218 Ethyl 6-amino-5-iodonicotinate CAS No. 543740-75-6

Ethyl 6-amino-5-iodonicotinate

Cat. No.: B12342218
CAS No.: 543740-75-6
M. Wt: 292.07 g/mol
InChI Key: XEKIJVJYDUVNCP-UHFFFAOYSA-N
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Description

6-amino-5-iodo-nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 5th position, and an ethyl ester group at the carboxylic acid position of the nicotinic acid ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-iodo-nicotinic acid ethyl ester typically involves the iodination of nicotinic acid derivatives followed by esterification. One common method includes the following steps:

    Iodination: Nicotinic acid is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.

    Amination: The iodinated nicotinic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of 6-amino-5-iodo-nicotinic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-iodo-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted nicotinic acid esters.

Scientific Research Applications

6-amino-5-iodo-nicotinic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-5-iodo-nicotinic acid ethyl ester involves its interaction with specific molecular targets. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-nitro-nicotinic acid methyl ester
  • 6-amino-5-chloro-nicotinic acid ethyl ester
  • 6-amino-5-bromo-nicotinic acid ethyl ester

Comparison

Compared to its analogs, 6-amino-5-iodo-nicotinic acid ethyl ester is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties. The iodine atom’s larger size and higher electronegativity compared to chlorine or bromine can result in different chemical and biological behaviors.

Properties

IUPAC Name

ethyl 6-amino-5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIJVJYDUVNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265934
Record name Ethyl 6-amino-5-iodo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543740-75-6
Record name Ethyl 6-amino-5-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543740-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-5-iodo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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